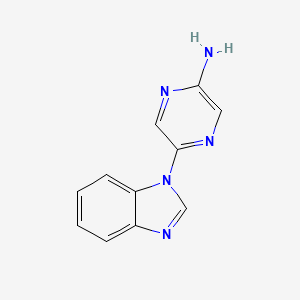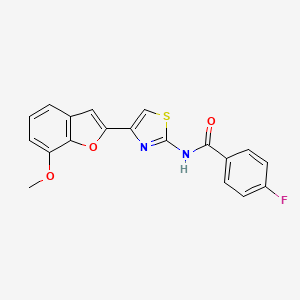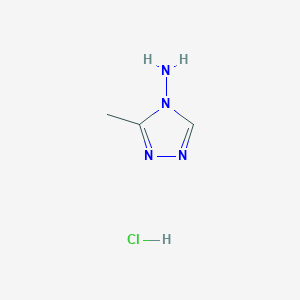
2-chloro-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-chloro-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide” is a thiourea derivative . Thiourea derivatives have been found to be useful ligands for the potential determination of traces of transition metals . They can form chelates with monodentate or bidentate depending on the protonation states as neutral ligands or mono-/di-anions .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chlorobenzoyl chloride with KSCN in acetone . The resulting product is then characterized by elemental analysis, FTIR, and 1H-NMR techniques .Molecular Structure Analysis
The molecular structure of this compound has been characterized by single-crystal X-ray diffraction method . It crystallizes in the monoclinic space group P 1 2 1 / c 1, with unit-cell parameters, a = 6.7140 (15) Å, b = 13.667 (3) Å, c = 15.524 (4) Å .Chemical Reactions Analysis
The compound has been studied for its thermal decomposition using a TG/TDA combined system . Cyclic voltammetry technique was utilized to understand the electrochemical behavior of the complexes .科学研究应用
Transition Metal Complexes
This compound serves as a ligand for transition metal complexes. Specifically, it forms coordination compounds with metals such as cobalt (Co) , nickel (Ni) , and copper (Cu) . These complexes exhibit interesting properties due to the combination of organic and inorganic components. The synthesis and characterization of these complexes involve techniques like elemental analysis , FTIR , and 1H-NMR . Additionally, single-crystal X-ray diffraction provides insights into the molecular structure of the ligand .
Thiourea Derivatives for Metal Determination
Thiourea derivatives, including this compound, have been explored as ligands for the determination of trace amounts of transition metals. Their chelating ability allows them to form complexes with metals. Depending on protonation states, they can act as neutral ligands or mono-/di-anions. Researchers have investigated their potential for liquid–liquid extraction and separation of metals like copper (Cu) , gold (Au) , palladium (Pd) , and platinum (Pt) . These applications are crucial in analytical chemistry .
Antibacterial and Antifungal Properties
Thiourea derivatives, including the compound , have demonstrated antibacterial and antifungal activities. These properties make them interesting candidates for pharmaceutical research. Investigating their efficacy against specific bacterial strains and fungal pathogens could lead to novel drug development .
Antioxidant Activity
The metal complexes formed with this ligand were screened for their antioxidant activities. Researchers employed assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) to evaluate their ability to scavenge free radicals. Understanding their antioxidant potential is essential for potential therapeutic applications .
Semi-Organic Metal Complexes
The combination of organic and inorganic components in semi-organic metal complexes offers advantages from both realms. These complexes have been studied for various properties, including their potential as antitubercular , anti-thyroidal , and insecticidal agents. Their unique structure and reactivity make them intriguing subjects for further investigation .
Synthesis and Characterization
The compound’s synthesis involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate . The resulting product is characterized using techniques like 1H-NMR and single-crystal X-ray diffraction .
未来方向
作用机制
Target of Action
It is known that thiourea derivatives, to which this compound belongs, have been found to be useful ligands for the potential determination of traces of transition metals .
Mode of Action
Thiourea derivatives can form chelates with monodentate or bidentate depending on the protonation states as neutral ligands or mono-/di-anions .
Result of Action
It is known that thiourea derivatives have been studied for their antitubercular, antibacterial, antifungal, anti-thyroidal, and insecticidal properties .
属性
IUPAC Name |
2-chloro-N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS/c1-9-6-7-12(16-8-9)17-14(20)18-13(19)10-4-2-3-5-11(10)15/h2-8H,1H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHPCYBACHQTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

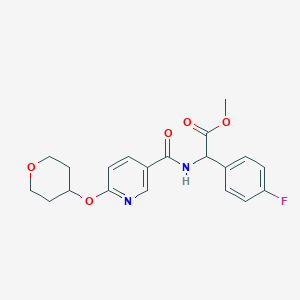

![2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/no-structure.png)
![1,3-dimethyl-6-[(2-methylphenyl)amino]-5-[4-(propan-2-yloxy)phenyl]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912607.png)
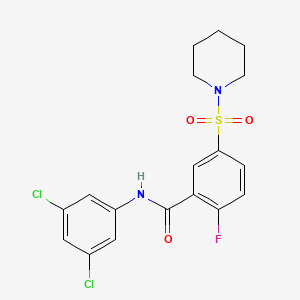
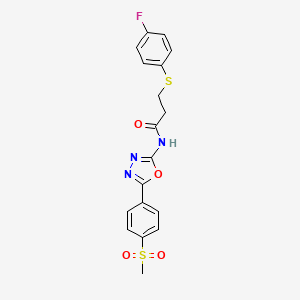
![2-methyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B2912612.png)

